(S)-2-アミノペンタ-4-イン酸メチル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

-(S)-Methyl 2-aminopent-4-ynoate hydrochloride, also known as SAMAP, is a synthetic small molecule that has multiple applications in scientific research. It is a chiral amine that has been used in the synthesis of various small molecules and as a chiral catalyst in asymmetric synthesis. SAMAP has also been used in the study of biochemical and physiological effects in laboratory experiments.

科学的研究の応用

ペプチド合成

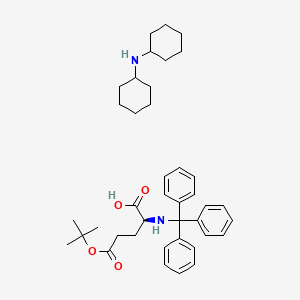

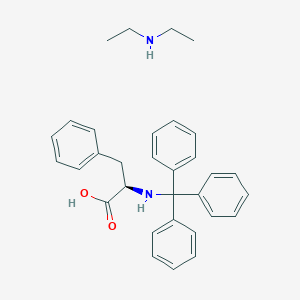

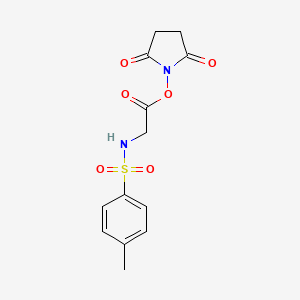

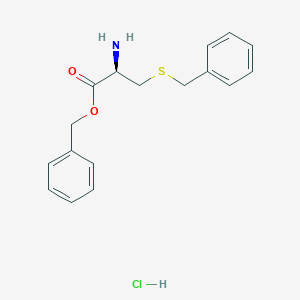

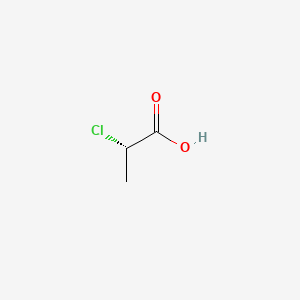

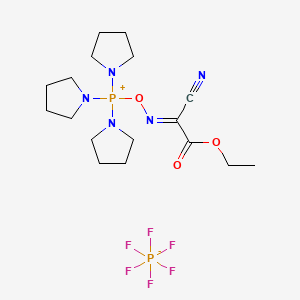

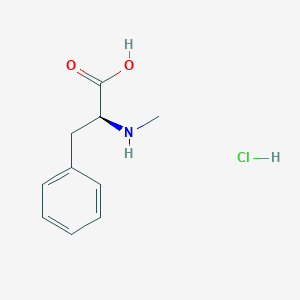

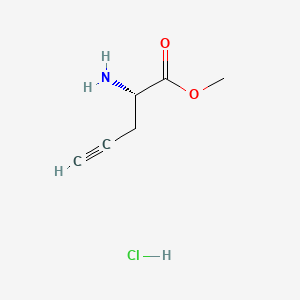

この化合物は、ペプチドの合成にしばしば使用されます {svg_1}. Fmoc-アミノ酸のカルボン酸基を塩化物として活性化することにより、ペプチド合成におけるアミノ成分との反応性が大幅に向上し、酸部分の迅速かつ効率的な組み込みが可能になります {svg_2}.

アリール置換プロパルギルグリシン誘導体の合成

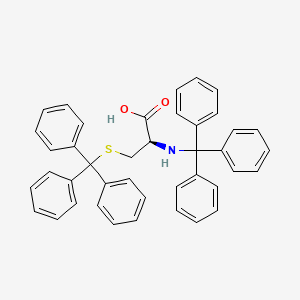

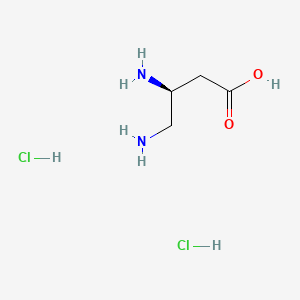

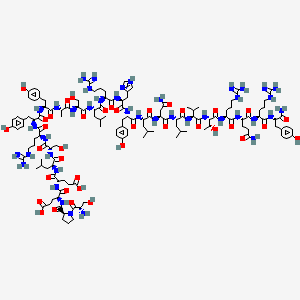

Nα-保護H-Pra-OMeは、アリールヨージド/CuI/Pd(PPh₃)₄(薗頭反応)で処理して、アリール置換プロパルギルグリシン誘導体を得ています {svg_3}. このプロセスは、様々な用途のための複雑な分子の作成に役立ちます。

製薬研究

この化合物のユニークな構造と特性により、研究者は医薬品など、様々な分野で新規用途を探求することができます. 新薬または治療法の開発に役立つ可能性があります。

有機化学研究

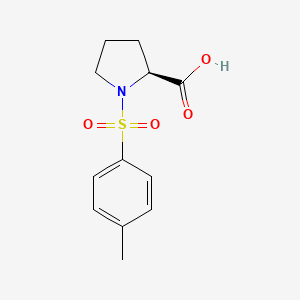

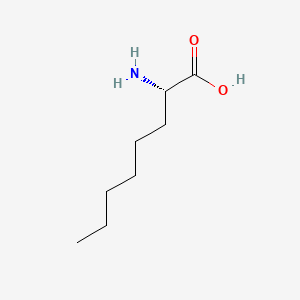

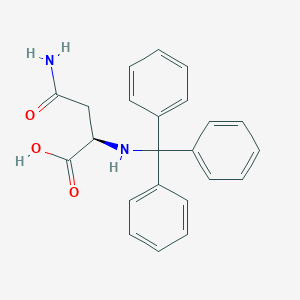

有機化学では、この化合物は脂肪族不飽和α-H-α-アミノ酸の合成への応用を研究するために使用できます {svg_4}. この研究は、新しい合成方法の開発または新しい化学反応の発見につながる可能性があります。

作用機序

Target of Action

It is known that this compound is a synthetic amino acid , which suggests that it may interact with proteins or enzymes that recognize or metabolize amino acids.

Mode of Action

(S)-Methyl 2-aminopent-4-ynoate hydrochloride contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, known as “click chemistry”, allows for the creation of covalent bonds between the compound and its targets, potentially altering their function.

実験室実験の利点と制限

The use of (S)-Methyl 2-aminopent-4-ynoate hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is non-toxic and has a low environmental impact. However, (S)-Methyl 2-aminopent-4-ynoate hydrochloride is not suitable for use in vivo studies, as it is rapidly metabolized by the body.

将来の方向性

The potential future directions for (S)-Methyl 2-aminopent-4-ynoate hydrochloride research include the development of new drugs and therapies that utilize (S)-Methyl 2-aminopent-4-ynoate hydrochloride as a chiral catalyst, the study of (S)-Methyl 2-aminopent-4-ynoate hydrochloride's anti-inflammatory and anti-tumor effects, and the further investigation of (S)-Methyl 2-aminopent-4-ynoate hydrochloride's mechanism of action. Additionally, research could be conducted to further explore (S)-Methyl 2-aminopent-4-ynoate hydrochloride's interactions with proteins and its potential applications in drug discovery. Other potential future directions include the development of new synthetic methods for the synthesis of (S)-Methyl 2-aminopent-4-ynoate hydrochloride and the investigation of (S)-Methyl 2-aminopent-4-ynoate hydrochloride's potential applications in biotechnology.

合成法

(S)-Methyl 2-aminopent-4-ynoate hydrochloride can be synthesized from commercially available starting materials. The synthesis involves a multi-step process, beginning with the condensation of 2-aminopentanal with diethyl malonate in the presence of sodium ethoxide. This reaction yields a malonic ester, which is then reduced to the corresponding alcohol. The alcohol is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with methylmagnesium bromide to form the corresponding amide, which is then hydrolyzed to the desired product, (S)-Methyl 2-aminopent-4-ynoate hydrochloride hydrochloride.

特性

IUPAC Name |

methyl (2S)-2-aminopent-4-ynoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSKPYFAKGFHRE-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC#C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718490 |

Source

|

| Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166271-28-9 |

Source

|

| Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。